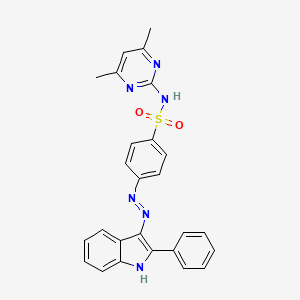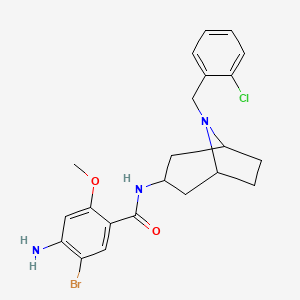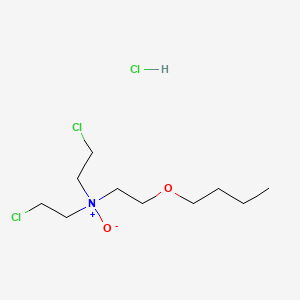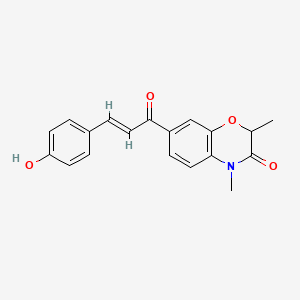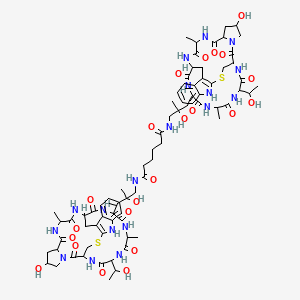
7,7'-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and utility in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:
Formation of the hexanediyl core: This step involves the reaction of adipic acid with suitable reagents to form the 1,6-dioxo-1,6-hexanediyl intermediate.
Coupling with phalloidin derivatives: The intermediate is then coupled with phalloidin derivatives that have been modified to include amino and hydroxy groups. This step requires precise control of reaction conditions, including temperature, pH, and solvent choice.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s reactivity and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction can produce diols.
科学的研究の応用
7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of protein interactions and cellular processes due to its ability to bind to specific proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The compound exerts its effects through specific interactions with molecular targets, such as proteins and enzymes. The mechanism of action often involves binding to active sites or altering the conformation of target molecules, thereby modulating their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
- Poly[imino(1,6-dioxo-1,6-hexanediyl)imino-1,6-hexanediyl]
- Phosphonic acid, (1,6-dioxo-1,6-hexanediyl)bis-
- 1,1′-(1,6-Dioxo-1,6-hexanediyl)di(2,5-pyrrolidinedione)
Uniqueness
7,7’-(1,6-Dioxo-1,6-hexanediyl)bis(7-(5-amino-4-hydroxy-L-leucine)phalloidin) is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it particularly valuable in research and industrial applications where precise molecular interactions are required.
特性
CAS番号 |
87892-74-8 |
|---|---|
分子式 |
C76H104N18O22S2 |
分子量 |
1685.9 g/mol |
IUPAC名 |
N,N'-bis[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]hexanediamide |
InChI |
InChI=1S/C76H104N18O22S2/c1-33-59(101)83-47-23-43-41-15-9-11-17-45(41)89-71(43)117-29-51(73(113)93-27-39(97)21-53(93)67(109)81-33)87-69(111)57(37(5)95)91-61(103)35(3)79-65(107)49(85-63(47)105)25-75(7,115)31-77-55(99)19-13-14-20-56(100)78-32-76(8,116)26-50-66(108)80-36(4)62(104)92-58(38(6)96)70(112)88-52-30-118-72-44(42-16-10-12-18-46(42)90-72)24-48(64(106)86-50)84-60(102)34(2)82-68(110)54-22-40(98)28-94(54)74(52)114/h9-12,15-18,33-40,47-54,57-58,89-90,95-98,115-116H,13-14,19-32H2,1-8H3,(H,77,99)(H,78,100)(H,79,107)(H,80,108)(H,81,109)(H,82,110)(H,83,101)(H,84,102)(H,85,105)(H,86,106)(H,87,111)(H,88,112)(H,91,103)(H,92,104) |
InChIキー |
YIVJOPPQPWFWRW-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCCCC(=O)NCC(C)(CC6C(=O)NC(C(=O)NC(C(=O)NC7CSC8=C(CC(C(=O)N6)NC(=O)C(NC(=O)C9CC(CN9C7=O)O)C)C1=CC=CC=C1N8)C(C)O)C)O)O)C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




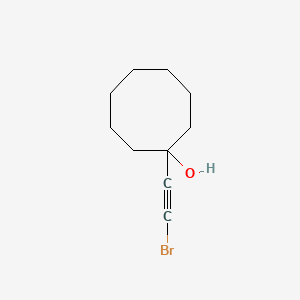

![3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid](/img/structure/B12744558.png)
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)
